3-Chloro-5-vinylpyridine
Description
3-Chloro-5-vinylpyridine is a pyridine derivative featuring a chlorine atom at position 3 and a vinyl group (-CH=CH₂) at position 5. The chlorine substituent is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.
Properties
Molecular Formula |
C7H6ClN |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
3-chloro-5-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 |
InChI Key |
PUFDANZJXBEJAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
3-Methyl-5-vinylpyridine (CAS: 51961-51-4)
- Substituents : Methyl (-CH₃) at position 3, vinyl (-CH=CH₂) at position 5.
- Key Differences : The methyl group is electron-donating, reducing ring electrophilicity compared to the chloro analog. This increases the compound’s volatility and may limit its stability in electrophilic reactions.
- Applications: Potential monomer for polymers, though less reactive than 3-Chloro-5-vinylpyridine due to the absence of electron-withdrawing groups .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Substituents : Chloro (-Cl) at position 3, trifluoromethyl (-CF₃) at position 5, and a methyl ester (-COOCH₃) at position 2.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation. The ester group enables use as a synthetic intermediate.
- Applications : Widely used in medicinal chemistry and agrochemical research due to its stability and functional versatility .
2-Chloro-5-cyanopyridine (CAS: 33252-28-7)
- Substituents: Chloro (-Cl) at position 2, cyano (-CN) at position 5.
- Key Differences: The cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., Suzuki couplings).
- Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial and antiviral agents .
5-Amino-2-chloropyridine (CAS: 5350-93-6)
- Substituents: Amino (-NH₂) at position 5, chloro (-Cl) at position 2.
- Key Differences: The amino group is electron-donating, increasing the basicity of the pyridine nitrogen. This enhances hydrogen-bonding capability, making it valuable in drug design.
- Applications : Building block for antibiotics and kinase inhibitors .
2-Amino-3-chloro-5-nitropyridine
- Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 3, nitro (-NO₂) at position 5.
- Key Differences: The nitro group is a strong electron-withdrawing substituent, creating a highly electrophilic ring.
- Applications : Intermediate in explosives and pigments .
Data Table: Comparative Overview
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